Methyl thieno[2,3-b]furan-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl thieno[2,3-b]furan-5-carboxylate is a heterocyclic compound that features a fused ring system combining thiophene and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl thieno[2,3-b]furan-5-carboxylate typically involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. The reaction conditions include the use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and copper(I) thiophene-2-carboxylate, with potassium phosphate as the base and tert-butanol as the solvent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the one-pot synthesis approach mentioned above is scalable and can be optimized for industrial applications. The use of environmentally friendly reagents and catalysts is emphasized to ensure sustainable production processes .
Chemical Reactions Analysis
Types of Reactions: Methyl thieno[2,3-b]furan-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Methyl thieno[2,3-b]furan-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of methyl thieno[2,3-b]furan-5-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. Its unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 2-furoate: Another furan derivative with similar structural features.
Thieno[3,2-b]furan compounds: Compounds with a similar fused ring system but different substitution patterns.
Thiophene derivatives: Compounds containing the thiophene ring, which share some chemical properties with methyl thieno[2,3-b]furan-5-carboxylate .
Uniqueness: this compound is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H6O3S |
---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
methyl thieno[2,3-b]furan-5-carboxylate |
InChI |
InChI=1S/C8H6O3S/c1-10-7(9)6-4-5-2-3-11-8(5)12-6/h2-4H,1H3 |
InChI Key |
HWDZDNGGLNJULP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.